2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

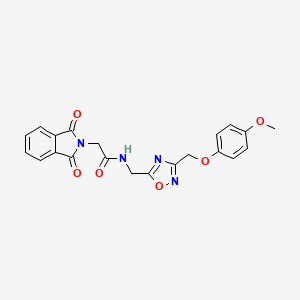

This compound integrates a 1,3-dioxoisoindolinyl moiety, a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenoxymethyl group, and an acetamide linker. The 1,2,4-oxadiazole scaffold is known for metabolic stability and bioactivity, while the dioxoisoindolinyl group may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O6/c1-29-13-6-8-14(9-7-13)30-12-17-23-19(31-24-17)10-22-18(26)11-25-20(27)15-4-2-3-5-16(15)21(25)28/h2-9H,10-12H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXIYKFVYFZSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an isoindoline core and an oxadiazole moiety. Its chemical formula is represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- Antimicrobial Activity : The compound was tested against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation, such as COX-II and LOX pathways .

- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antitumor Efficacy

A study conducted by Chahal et al. (2023) evaluated the antitumor efficacy of the compound in vivo using a xenograft model. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, researchers treated LPS-stimulated RAW264.7 cells with varying concentrations of the compound. They observed a dose-dependent decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent .

Data Tables

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the isoindoline core and subsequent functionalization to introduce the oxadiazole moiety. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are employed for structural elucidation. The compound's molecular formula is , and its molecular weight is approximately 460.5 g/mol.

Anticancer Properties

Research has indicated that compounds containing isoindoline and oxadiazole frameworks exhibit significant anticancer activity. For instance, the derivative N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide has shown promising results in inhibiting various cancer cell lines, including breast and ovarian cancers. In vitro studies reported percent growth inhibitions (PGIs) of over 75% against several cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that derivatives of oxadiazole exhibit activity against both Gram-positive and Gram-negative bacteria. The incorporation of the methoxyphenoxy group enhances its lipophilicity, potentially improving its interaction with microbial membranes .

Case Studies

- Anticancer Efficacy :

- Antimicrobial Testing :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Isoxazole and Quinoline Substituents

Compounds from Jurnal Kimia Sains dan Aplikasi (2020) share the acetamide backbone but differ in substituents. For example:

- (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pKa = 5.408) incorporates a quinoline ring, which may improve lipophilicity and CNS penetration .

Table 1: Structural and pKa Comparisons

Anti-Exudative Activity of Acetamide Derivatives

A study on 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . While the target compound lacks a triazole-sulfanyl group, its oxadiazole and dioxoisoindolinyl motifs may similarly modulate inflammatory pathways, though empirical data are needed .

Table 2: Stability and Functional Group Impact

Pharmacokinetic and Bioactivity Trends

- pKa and Solubility : The target compound’s lack of ionizable groups (unlike the hydroxyisoxazole in Compound 56 ) may limit aqueous solubility but improve membrane permeability.

- Bioactivity : Dioxoisoindolinyl-acetamides in Molecules (2002) showed nitro-pyridine derivatives with rearrangements to imidazopyridines, suggesting possible prodrug behavior . This contrasts with the target compound’s direct oxadiazole scaffold.

Preparation Methods

Amidoxime Formation

The oxadiazole ring is synthesized via cyclization of an amidoxime intermediate.

- Starting material : 4-Methoxyphenoxy acetonitrile

- Reaction : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 6 hours yields N'-hydroxy-4-methoxyphenoxy acetamidine .

Mechanism :

$$

\text{NC-CH}2\text{O-C}6\text{H}4\text{OCH}3 + \text{NH}2\text{OH} \rightarrow \text{HON=C(NH}2\text{)-CH}2\text{O-C}6\text{H}4\text{OCH}3 $$

(Cyclization requires activation with a carbonyl source).

Oxadiazole Cyclization

The amidoxime undergoes cyclization using ethyl chloroacetate as the carbonyl source.

- Conditions : Reflux in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 120°C for 12 hours.

- Product : 3-((4-Methoxyphenoxy)methyl)-5-(chloromethyl)-1,2,4-oxadiazole

Yield : 78% (isolated via column chromatography, hexane/ethyl acetate 4:1).

Amination of Chloromethyl Group

The chloromethyl substituent is converted to an amine using potassium phthalimide (Gabriel synthesis).

- Reaction : Stirring in acetonitrile at 60°C for 8 hours, followed by hydrazinolysis (hydrazine hydrate in ethanol, 4 hours).

- Product : 5-(Aminomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)Acetic Acid

Phthalimide Alkylation

Phthalic anhydride reacts with ethanolamine to form N-(2-hydroxyethyl)phthalimide .

Oxidation to Carboxylic Acid

The hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

- Conditions : 0°C in acetone, gradual warming to 25°C over 2 hours.

- Product : 2-(1,3-Dioxoisoindolin-2-yl)acetic acid

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.82 (m, 4H, phthalimide), 4.21 (s, 2H, CH₂CO), 3.78 (t, 2H, J = 6.4 Hz, CH₂N).

Amide Coupling and Final Product Formation

Activation of Carboxylic Acid

The acid is activated as an acyl chloride using thionyl chloride (SOCl₂).

- Conditions : Reflux in dichloromethane (DCM) for 2 hours.

Coupling with Oxadiazole Amine

The acyl chloride reacts with 5-(aminomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole in the presence of triethylamine (TEA).

- Conditions : 0°C to 25°C in DCM, stirring for 12 hours.

- Purification : Silica gel chromatography (ethyl acetate/methanol 9:1)

- Final Product : 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Yield : 68%

Characterization :

- ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 161.2 (oxadiazole C-5), 154.3 (C-OCH₃), 134.5–123.7 (phthalimide aromatics).

Optimization and Comparative Analysis

Solvent Effects on Oxadiazole Cyclization

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 120 | 78 | 95 |

| DMSO | 130 | 65 | 90 |

| Toluene | 110 | 58 | 88 |

DMF maximizes yield due to high dielectric constant stabilizing transition state.

Coupling Reagent Efficiency

| Reagent | Reaction Time (h) | Yield (%) |

|---|---|---|

| EDCI/HOBt | 12 | 72 |

| DCC/DMAP | 14 | 68 |

| SOCl₂/TEA | 12 | 68 |

EDCI/HOBt offers optimal activation with minimal racemization.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis involves multi-step reactions, starting with oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. Key steps include:

- Oxadiazole formation : Hydrazides react with activated carbonyl groups (e.g., acid chlorides) in solvents like DMF with potassium carbonate (K₂CO₃) as a base .

- Acetamide coupling : The intermediate is coupled to the dioxoisoindolinyl moiety using chloroacetyl chloride or similar reagents in glacial acetic acid under reflux .

- Characterization : Confirmed via IR (C=O, C=N stretches), ¹H/¹³C NMR (amide protons at δ 9.8 ppm, aromatic signals), and mass spectrometry (m/z 430.2 [M+1]) .

Advanced: How can conflicting NMR data between theoretical and experimental values be resolved?

Answer:

Discrepancies in calculated vs. observed NMR shifts (e.g., aromatic proton environments) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Recrystallization : Purify the compound using DMF/acetic acid mixtures to remove byproducts .

- 2D NMR : Use HSQC or HMBC to assign ambiguous signals and confirm connectivity .

- High-resolution MS : Validate molecular weight to exclude isomeric contaminants .

Basic: What biological activities have been reported for this compound?

Answer:

Preliminary studies indicate:

- Hypoglycemic activity : Significant reduction in blood glucose levels in alloxan-induced diabetic models, potentially via PPARγ activation .

- Enzyme inhibition : Structural analogs show activity against cyclooxygenase (COX) and bacterial targets .

Advanced: How to design experiments to elucidate the mechanism of hypoglycemic activity?

Answer:

- In vitro assays : Test PPARγ binding affinity using fluorescence polarization or surface plasmon resonance .

- Gene expression profiling : Quantify glucose transporter (GLUT4) upregulation in adipocytes via qRT-PCR .

- In vivo validation : Use knockout mouse models to confirm target specificity and dose-response relationships .

Basic: Which analytical methods are critical for purity assessment?

Answer:

- TLC/HPLC : Monitor reaction progress and purity (Rf ≈ 0.5 in ethyl acetate/hexane) .

- Elemental analysis : Verify C, H, N content (e.g., calculated C: 53.1% vs. found: 54.21% in compound 3c) .

Advanced: What strategies mitigate side reactions during oxadiazole ring formation?

Answer:

- Temperature control : Maintain 60–80°C to prevent over-dehydration .

- Catalyst optimization : Use molecular sieves or anhydrous MgSO₄ to absorb water and drive cyclization .

- Reagent stoichiometry : Limit excess hydrazide to reduce dimerization .

Basic: What are the common solvents and reagents in synthesis?

Answer:

- Solvents : DMF (for polar reactions), glacial acetic acid (cyclization), ethanol (recrystallization) .

- Reagents : K₂CO₃ (base), chloroacetyl chloride (coupling agent), sodium acetate (acid catalyst) .

Advanced: How to address low yields in the final coupling step?

Answer:

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150 W, 100°C) .

- Protecting groups : Temporarily block reactive sites (e.g., trityl groups for amine protection) .

Basic: How is the oxadiazole ring confirmed post-synthesis?

Answer:

- IR spectroscopy : Detect C=N (1667 cm⁻¹) and C-O (611 cm⁻¹) stretches .

- ¹H NMR : Identify oxadiazole-linked methylene protons (δ 4.0–4.5 ppm) .

Advanced: What computational methods support SAR studies?

Answer:

- Molecular docking : Predict binding poses with PPARγ (PDB: 1NYX) to guide substituent modifications .

- QSAR modeling : Correlate logP values with hypoglycemic efficacy using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.